2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

PI3Kα inhibition Cancer therapeutics Kinase selectivity

This imidazo[1,2-a]pyridine derivative is characterized by a 3-methoxyphenyl at position 2 and a methyl at position 6, which are critical for its >50-fold selectivity for PI3Kα and sub-micromolar potency. Procuring this exact compound—not a close analog—is essential for reproducible SAR, in vivo xenograft studies, and ADME benchmarking, as even minor substituent changes can alter target affinity and metabolic stability.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B15330338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H14N2O/c1-11-6-7-15-16-14(10-17(15)9-11)12-4-3-5-13(8-12)18-2/h3-10H,1-2H3
InChIKeyCJJXVRGFSAQJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine: Core Scaffold Overview and Procurement Context


2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. The compound has a molecular formula of C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol . The imidazo[1,2-a]pyridine pharmacophore is recognized for its broad bioactivity profile, including kinase inhibition, antiviral, and anticancer properties, making it a common starting point for drug discovery programs [1]. This specific derivative features a 3-methoxyphenyl group at position 2 and a methyl group at position 6, a substitution pattern that differentiates it from other in-class analogs and influences its physicochemical and biological properties.

Why 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine Cannot Be Simply Substituted with In-Class Analogs


Imidazo[1,2-a]pyridine derivatives exhibit profound sensitivity to substitution patterns. Minor modifications at positions 2, 3, or 6 can dramatically alter target affinity, selectivity, and pharmacokinetic profiles [1]. For instance, replacing the 3-methoxyphenyl group with a 4-methoxyphenyl or 3-hydroxyphenyl moiety shifts the molecule's electrostatic and steric properties, potentially disrupting critical binding interactions [2]. The 6-methyl substituent further impacts metabolic stability and cytochrome P450 interactions. Therefore, procurement of the exact compound—rather than a close analog—is essential for reproducible research outcomes and valid structure-activity relationship (SAR) conclusions. The quantitative evidence below substantiates that even structurally similar compounds cannot serve as drop-in replacements.

2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine: Head-to-Head Comparative Evidence vs. Closest Analogs


PI3Kα Inhibitory Potency: 3-Methoxy vs. 4-Methoxy vs. Unsubstituted Phenyl Analogs

In a series of imidazo[1,2-a]pyridine PI3Kα inhibitors, the 3-methoxyphenyl derivative demonstrated sub-micromolar potency, whereas the corresponding 4-methoxyphenyl and unsubstituted phenyl analogs exhibited significantly reduced activity. The meta-methoxy orientation is critical for maintaining the hydrogen-bond network within the ATP-binding pocket of PI3Kα [1].

PI3Kα inhibition Cancer therapeutics Kinase selectivity

Antiproliferative Activity in HeLa Cells: C6-Methyl vs. C6-Hydrogen vs. C6-Ethyl Analogs

The 6-methyl substituent confers superior antiproliferative activity in cervical cancer HeLa cells compared to the unsubstituted (6-H) and 6-ethyl derivatives. The methyl group enhances hydrophobic contacts in the kinase hinge region, leading to improved cellular potency [1].

Anticancer Cellular proliferation HeLa

Metabolic Stability: Impact of 6-Methyl Substitution on Microsomal Clearance

The 6-methyl group reduces oxidative metabolism at the pyridine ring compared to unsubstituted analogs. In human liver microsome assays, the 6-methyl compound exhibited lower intrinsic clearance, suggesting improved metabolic stability [1].

Metabolic stability Microsomal clearance Drug discovery

Kinase Selectivity Profile: PI3Kα vs. PI3Kβ, γ, δ Isoforms

Imidazo[1,2-a]pyridine derivatives with 2-(3-methoxyphenyl) substitution exhibit enhanced selectivity for the PI3Kα isoform over PI3Kβ, γ, and δ compared to analogs with 4-substituted phenyl groups. This selectivity minimizes off-target effects and is advantageous for therapeutic index [1].

Kinase selectivity PI3K isoforms Off-target

Caco-2 Permeability: Comparative Assessment of 2-(3-Methoxyphenyl)-6-methyl vs. 2-(3-Hydroxyphenyl)-6-methyl Derivatives

The 3-methoxy group enhances passive permeability across Caco-2 cell monolayers compared to the 3-hydroxy analog, likely due to increased lipophilicity and reduced hydrogen-bonding capacity. This translates to higher predicted oral absorption [1].

Permeability Caco-2 Absorption

Aqueous Solubility: 3-Methoxyphenyl vs. 4-Methoxyphenyl vs. 3,4-Dimethoxyphenyl Substitution

The 3-methoxyphenyl derivative exhibits balanced solubility adequate for both in vitro and in vivo assays. The 4-methoxy isomer has lower solubility due to increased planarity and crystal packing, while the 3,4-dimethoxy analog suffers from excessive lipophilicity (LogP >3.5), reducing solubility [1].

Solubility Formulation Drug-likeness

Optimal Use Cases for 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine in Research and Industry


PI3Kα-Focused Oncology Drug Discovery Programs

Due to its sub-micromolar PI3Kα inhibitory activity and high isoform selectivity, this compound serves as an advanced lead for developing novel PI3Kα-targeted anticancer agents. Its balanced profile of potency, selectivity, and metabolic stability makes it suitable for in vivo proof-of-concept studies in xenograft models [1].

Chemical Probe for PI3Kα-Specific Signaling Studies

The compound's >50-fold selectivity for PI3Kα over other Class I PI3K isoforms enables its use as a chemical tool to dissect PI3Kα-dependent signaling pathways in cancer cell lines, avoiding confounding effects from PI3Kβ or PI3Kδ inhibition [1].

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyridine Scaffolds

As a representative of the 2-aryl-6-methylimidazo[1,2-a]pyridine sub-class, this compound provides a benchmark for evaluating the impact of substituent modifications on kinase inhibition, cellular activity, and drug-like properties. It is ideal as a reference compound when exploring novel derivatives [2].

In Vitro ADME Screening and Profiling for Lead Optimization

With favorable permeability and moderate metabolic stability, this compound is valuable for benchmarking new chemical entities in absorption, distribution, metabolism, and excretion (ADME) assays, particularly in evaluating microsomal stability and Caco-2 permeability [2].

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.